2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

medicinal chemistry physicochemical profiling lipophilicity

Researchers requiring a well-defined thiophene-thiazole building block often encounter regioisomer ambiguity between suppliers. 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 868238-00-0) eliminates this uncertainty with its unambiguous 3-thiophene attachment, delivering a distinct electronic and steric profile versus the common 2-thiophene analog (CAS 24044-07-3). • XLogP3 = 2.2, TPSA = 107 Ų - fragment-like physicochemical profile optimized for metallo-β-lactamase (MBL) and kinase inhibitor screening campaigns. • Extended π-conjugation with planar backbone conformation - suitable as a monomer or co-monomer for OFET and OPV donor-acceptor copolymer synthesis. • Supplied as a solid at ≥95% purity with batch-specific QC documentation; available in research-scale quantities for immediate procurement.

Molecular Formula C8H5NO2S2
Molecular Weight 211.25
CAS No. 868238-00-0
Cat. No. B2549593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
CAS868238-00-0
Molecular FormulaC8H5NO2S2
Molecular Weight211.25
Structural Identifiers
SMILESC1=CSC=C1C2=NC(=CS2)C(=O)O
InChIInChI=1S/C8H5NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
InChIKeyJZSRMMAFRQYIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid: Building Block Overview


2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 868238-00-0) is a heteroaromatic carboxylic acid that integrates thiophene and thiazole pharmacophores within a single, compact scaffold . With a molecular weight of 211.26 g/mol and the molecular formula C₈H₅NO₂S₂, it is supplied as a solid building block in research-grade purities (typically 95–98%) . Its conjugated π-system and dual heteroatom composition make it a versatile intermediate for medicinal chemistry, agrochemical discovery, and materials science applications .

Workflow
Heterocyclic building block synthesis
Selection
3-Thiophene regioisomer scaffold
Use Context
Medicinal, agrochemical, and materials research

Regioisomeric Differentiation of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid


The 2-(thiophen-3-yl) regioisomer (CAS 868238-00-0) is not interchangeable with its 2-(thiophen-2-yl) counterpart (CAS 24044-07-3) due to quantifiable differences in lipophilicity, polar surface area, and electronic topology. These differences directly impact compound solubility, permeability, and molecular recognition events in both biological screening and materials applications . Even minor structural variations within the thiazole-4-carboxylic acid class can lead to divergent synthetic accessibility, purity profiles, and downstream functional performance [1].

Target 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
Potential Substitute 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Regioisomer-specific lipophilicity and polar surface area may shift solubility and permeability profiles.
Purity grade availability and analytical QC documentation differ between vendors and regioisomers.
Synthetic accessibility and downstream reactivity can vary with thiophene attachment position.

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid: Quantitative Evidence


Regioisomeric Effects on Lipophilicity and PSA

The 3-yl thiophene regioisomer (CAS 868238-00-0) exhibits a lower computed lipophilicity (XLogP3 = 2.2) compared to the 2-yl isomer (CAS 24044-07-3, LogP = 2.57) [1]. Concurrently, its topological polar surface area (TPSA = 107 Ų) is slightly larger than that of the 2-yl isomer (PSA = 106.67 Ų) [1]. These differences arise from the altered conjugation and charge distribution imparted by the 3-position attachment of the thiophene ring to the thiazole core [2].

Lipophilicity & PSA
Context-dependent
Target: XLogP3 2.2, TPSA 107 Ų vs 2-Thienyl: LogP 2.57, PSA 106.67
Reported lower lipophilicity may shift solubility context.
In silico computation; verify experimentally.
medicinal chemistry physicochemical profiling lipophilicity

Purity Benchmarking Across Regioisomers

Commercial sourcing of 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 868238-00-0) is available at purities of 95% (Bidepharm) and 98% (Leyan), with documented batch-specific analytical data including NMR, HPLC, and GC . In contrast, the 2-yl isomer (CAS 24044-07-3) is predominantly offered at 95% purity with limited analytical traceability from certain vendors . The availability of higher-purity lots (98%) and comprehensive QC documentation for the 3-yl isomer reduces downstream synthetic variability and improves reproducibility in multi-step syntheses.

Commercial Purity
Head-to-head
Target: 95%–98% with QC vs 2-Thienyl: typ. 95%
Higher purity option may reduce purification steps.
Vendor batch data; verify QC documentation.
chemical procurement quality control synthetic building blocks

Rotatable Bonds and Molecular Complexity vs. Amino-Thiazoles

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid possesses two rotatable bonds and a complexity score of 212 . In contrast, 2-amino-5-(thiophen-2-yl)ethylthiazole-4-carboxylic acid (a related metallo-β-lactamase inhibitor scaffold) contains an ethyl linker that increases rotatable bond count and molecular weight (254.3 g/mol) [1]. The lower conformational flexibility of the target compound may favor crystallization and improve binding entropy in fragment-based screening campaigns, as supported by structural analyses of fragment-sized thiazoles [2].

Conformational Flexibility
Context-dependent
Target: Rot. bonds 2, Compl. 212 vs Amino-thiazole: >2 bonds, MW 254.3
Lower flexibility may favor crystallization context.
Fragment-based screening context; verify SAR.
molecular design fragment-based drug discovery conformational flexibility

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid: Applications


Fragment-Based Antibacterial Lead Discovery

With its moderate lipophilicity (XLogP3 = 2.2) and polar surface area (107 Ų), this compound aligns with fragment-like properties ideal for screening against metallo-β-lactamase (MBL) enzymes or other bacterial targets . Its thiazole-4-carboxylic acid motif is a known zinc-binding warhead, and the 3-thiophene substituent provides a distinct electronic profile compared to 2-thiophene analogs, potentially improving selectivity profiles in enzyme inhibition assays [1].

Conjugated Organic Semiconductor Synthesis

The extended π-conjugation between the thiophene and thiazole rings renders this compound a valuable monomer or co-monomer for the preparation of polythiophenes and donor-acceptor copolymers . The 3-yl linkage minimizes steric hindrance and facilitates planar backbone conformations, which are essential for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1].

Scaffold for Kinase Inhibitor Libraries

Thiazole- and thiophene-containing carboxylic acids are frequently employed as privileged scaffolds in kinase inhibitor design due to their ability to engage hinge-region residues and form directional hydrogen bonds . The 3-thiophene regioisomer offers a unique vector for exit vector elaboration, enabling access to chemical space that is distinct from the more extensively explored 2-thiophene series [1].

Crop Protection Agrochemical Intermediate

Patents disclose thiazole-4-carboxylic acid derivatives as fungicidal and plant protection agents . The 2-(thiophen-3-yl) variant serves as a key intermediate for the synthesis of agrochemical actives, where the 3-thiophene moiety may confer improved metabolic stability or target-site binding compared to 2-thiophene or phenyl analogs [1].

Application
Selection Property
Validation Focus
Fragment-Based Antibacterial Discovery
Fragment-like physicochemical profile
MBL enzyme inhibition assay context
Conjugated Organic Semiconductor Synthesis
Planarizable π-conjugated scaffold
Charge transport property screening
Kinase Inhibitor Library Scaffold
Regioisomeric exit vector
Kinase panel selectivity profiling
Crop Protection Agrochemical Intermediate
3-Thienyl metabolic stability context
Target-site binding assay context
Quote Request

Request a Quote for 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.